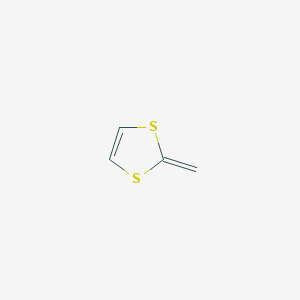
2-Methylidene-2H-1,3-dithiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiafulvene is a five-membered heterocyclic compound that has garnered significant attention due to its excellent electron-donating properties. It is often utilized as a functional molecular building block in the design of advanced organic electronic and optoelectronic materials . The compound is a half-unit of tetrathiafulvalene, which has been extensively studied for its electrical conductivity properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiafulvene can be synthesized through various methods. One common approach involves the reaction of formyl-, diformyl-, and diacetyl-ferrocene with carbanions generated from specific reagents . Another method includes a one-pot reaction between β-keto esters or dialkyl acetylenedicarboxylates with hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates in the presence of triethylamine . This reaction proceeds at room temperature and is completed within six hours, producing functionalized pyrazolone-1,4-dithiafulvene hybrids in good yields .
Industrial Production Methods
Industrial production methods for 1,4-dithiafulvene are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiafulvene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It is a redox-active compound frequently used in the design of organic electronic materials .
Common Reagents and Conditions
Common reagents used in the reactions involving 1,4-dithiafulvene include hydrazines, carbon disulfide, and dialkyl acetylenedicarboxylates . The reactions are typically carried out at room temperature in the presence of a base such as triethylamine .
Major Products
The major products formed from these reactions include functionalized pyrazolone-1,4-dithiafulvene hybrids and other derivatives that can be used in various applications .
Wissenschaftliche Forschungsanwendungen
1,4-Dithiafulvene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1,4-dithiafulvene exerts its effects is primarily through its redox-active properties. The compound can donate electrons, making it an excellent electron donor in various chemical reactions . In the context of organic electronics, it facilitates charge transfer interactions, which are crucial for the functionality of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrathiafulvalene: As the full unit of which 1,4-dithiafulvene is a half, tetrathiafulvalene has been extensively studied for its electrical conductivity properties.
1,3-Dithiol-2-ylidenes: These compounds also exhibit excellent electron donation characteristics and are used in electronic materials.
Uniqueness
1,4-Dithiafulvene is unique due to its specific electron-donating properties and its ability to form stable redox-active materials. Its versatility in forming various derivatives makes it a valuable compound in the field of organic electronics and optoelectronics .
Eigenschaften
CAS-Nummer |
5694-57-5 |
|---|---|
Molekularformel |
C4H4S2 |
Molekulargewicht |
116.2 g/mol |
IUPAC-Name |
2-methylidene-1,3-dithiole |
InChI |
InChI=1S/C4H4S2/c1-4-5-2-3-6-4/h2-3H,1H2 |
InChI-Schlüssel |
NBNMBFBYRFDTMS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1SC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)
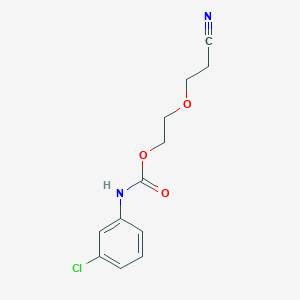
![3-Hydroxy-4-[2-(2-hydroxy-5-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14724989.png)

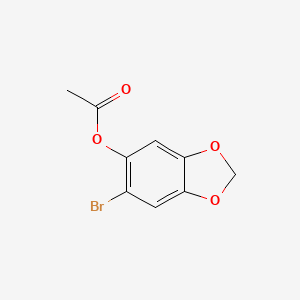
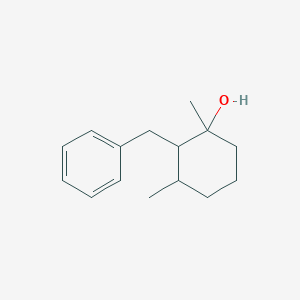
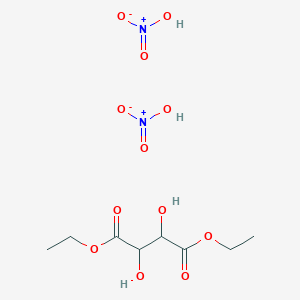
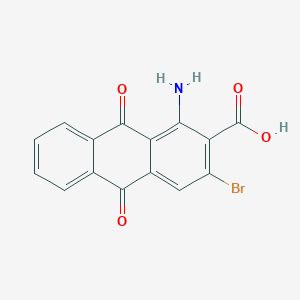
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)

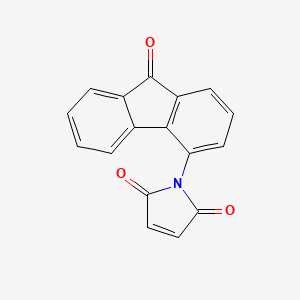
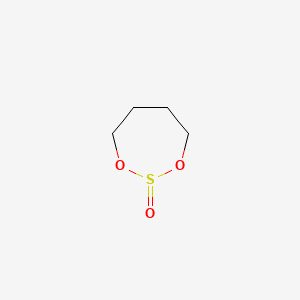
![2-[2-(Thiolan-2-yl)ethyl]thiolane](/img/structure/B14725041.png)

